molecular formula C13H14N6 B2964484 N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899954-07-5

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2964484
CAS No.: 899954-07-5
M. Wt: 254.297
InChI Key: IBPDYASXBZJHMM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The compound features a 2,4-dimethylphenyl group at the 7-position and a methyl substituent at the 3-position of the triazole ring. Its molecular formula is C₁₄H₁₅N₅, with a molecular weight of 253.31 g/mol. The structural uniqueness arises from the electron-donating methyl groups on the aromatic ring, which influence electronic distribution and steric interactions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-8-4-5-10(9(2)6-8)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDYASXBZJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of copper(I) catalysts and organic azides, which facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly versatile, with modifications at the 3-, 5-, and 7-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound : N-(2,4-Dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3: Methyl; 7: 2,4-Dimethylphenyl C₁₄H₁₅N₅ 253.31 Not reported Balanced lipophilicity; moderate steric bulk
Compound 5 : 3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3: Benzyl; 5: Propylthio; 7: Furan-2-ylmethyl C₁₉H₁₉N₇OS 381.15 138.5–138.7 High yield (81%); sulfur enhances polarizability
Compound 9e : 2-((3-(4-(Morpholinomethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole 3: 4-(Morpholinomethyl)benzyl; 7: Benzo[d]oxazol-2-ylthio C₂₅H₂₃N₇O₂S 493.56 89–90 Low melting point; morpholine improves solubility
Compound 27 : 3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine 3: Benzyl; 5: Propylthio; 7: Cyclopropyl C₁₉H₂₁N₇S 387.16 Not reported Cyclopropyl group reduces steric hindrance
Compound 93 : N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5: Methyl; 7: 3-Chlorophenyl C₁₅H₁₅ClN₆ 314.78 Not reported Chlorine enhances electronic withdrawal; anti-tubercular activity

Key Findings :

Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl group confers moderate lipophilicity, intermediate between the hydrophilic morpholine in 9e and the hydrophobic benzyl in 5 .

Synthetic Yields :

  • Derivatives with benzyl or furan-2-ylmethyl groups (e.g., 5 ) exhibit higher yields (74–81%) compared to morpholine-containing analogs (e.g., 9e : 89.9% yield via optimized crystallization) .

Biological Implications: Chlorophenyl substituents (e.g., 93) are associated with anti-tubercular activity, while trifluoromethyl groups (e.g., Compound in ) improve metabolic stability . The target compound’s dimethylphenyl group may optimize binding to hydrophobic pockets in enzyme targets, as seen in cannabinoid receptor-affine derivatives .

Thermal Stability :

  • The core triazolopyrimidine structure (e.g., 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine in ) has a melting point >300°C, suggesting robust thermal stability. Substituents like methyl or benzyl lower this value (e.g., 5 : 138.5°C) .

Biological Activity

N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C13H14N6C_{13}H_{14}N_{6} with a molecular weight of approximately 258.29 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in the context of anticancer properties. Several studies have reported its effects on various cancer cell lines, highlighting its potential as a therapeutic agent.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit key targets involved in cancer progression. For instance, it affects the EGFR and VEGFR signaling pathways, which are crucial for tumor growth and angiogenesis.
  • In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
    • Cell Viability Reduction : Significant reduction in cell viability was observed at IC50 values ranging from 5 to 15 µM.
    • Apoptosis Induction : The compound triggered apoptosis as indicated by increased pre-G1 phase cell populations and DNA fragmentation.
    • Cell Cycle Arrest : It caused G1/S phase arrest, leading to inhibited cell cycle progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 (µM)Reference
Cell ViabilitySignificant reduction5 - 15
ApoptosisInduction of apoptosisNot specified
Cell Cycle ArrestG1/S phase arrestNot specified
Target InhibitionEGFR and VEGFR signaling inhibitionVariable

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a decrease in cell viability and significant apoptosis induction through activation of caspases. The results indicated that the compound could serve as a lead for developing new anticancer agents targeting EGFR and VEGFR pathways.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of EGFR and VEGFR, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development.

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